molecular formula C21H15N3O5S B2938623 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 897614-34-5

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2938623
CAS No.: 897614-34-5
M. Wt: 421.43
InChI Key: XZOUKKUDWJJXGZ-UHFFFAOYSA-N
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Description

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene-based carboxamide derivative of significant interest in oncology and chemical biology research . Its molecular structure integrates two key pharmacophores: an 8-ethoxy substituted chromene ring, which enhances lipophilicity and membrane permeability, and a carboxamide linkage to a phenyl ring that is further substituted with a 6-methanesulfonylpyridazine moiety, a group known to confer potential selectivity toward sulfonyl-sensitive biological targets such as kinase ATP pockets . This strategic hybridization suggests the compound may act as a multi-targeted agent or a targeted therapy probe. The methanesulfonylpyridazine group, in particular, is a feature found in several preclinical and clinical anticancer candidates and is recognized for its ability to enhance binding affinity and solubility . Research into structurally related pyridazine derivatives has demonstrated potent growth inhibition against diverse NCI-60 human tumor cell lines, with one such compound, 9e, showing significant in vivo efficacy by downregulating the c-jun N-terminal kinase-1 (JNK1) pathway—a critical node in cancer cell survival and proliferation . Furthermore, coumarin scaffolds, like the one in this compound, are well-established in medicinal chemistry for their broad pharmacological activities, including notable antitumor effects, making them privileged structures for developing new anticancer agents . The primary proposed mechanism of action for this compound involves the modulation of specific kinase signaling pathways, potentially through interaction with ATP-binding sites, leading to the induction of cell cycle arrest and apoptosis . It serves as a valuable building block in chemistry for the synthesis of more complex molecules and as a precise biological probe in biology to study protein kinase function and related signaling networks in diseased cells . This product is intended For Research Use Only. It is not approved for human or veterinary diagnosis, therapeutic, or any other clinical applications .

Properties

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S/c1-30(27,28)19-10-9-17(23-24-19)13-6-4-7-15(11-13)22-20(25)16-12-14-5-2-3-8-18(14)29-21(16)26/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOUKKUDWJJXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the pyridazine ring and the methylsulfonyl group. The final step involves the formation of the carboxamide linkage.

    Chromene Core Synthesis: The chromene core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Pyridazine Ring Introduction: The pyridazine ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate dicarbonyl compounds.

    Methylsulfonyl Group Addition: The methylsulfonyl group is typically added via sulfonation reactions using reagents like methylsulfonyl chloride.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Aromatic Planarity Hydrogen-Bonding Features
Target Compound Not provided Methylsulfonyl pyridazine, chromene Likely planar (π-system) Amide, sulfonyl, pyridazine N atoms
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 335.2 Bromophenyl, dihydropyridine Near-planar (8.38° angle) Intra-/intermolecular N–H⋯O bonds
N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide 435.9 Chlorophenyl, propyl linker, chromene Unreported Amide, pyridazinone O atoms
1-(3-chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide 382.8 Chlorophenyl, pyrrolidine, chromene Unreported Amide, pyrrolidone O atom
N-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide Not provided Cyano, tetrahydrochromene, chromene Unreported Amide, cyano group

Key Observations:

  • Planarity and Conjugation : The target compound’s chromene-pyridazine-amide system likely adopts a planar conformation due to extended π-conjugation, similar to the near-planar dihydropyridine analog (8.38° dihedral angle) . This planarity may enhance target binding through π-π stacking.
  • Solubility and Lipophilicity : The methylsulfonyl group may increase water solubility relative to chlorophenyl or bromophenyl substituents in analogs , though this could vary with the chromene core’s hydrophobicity.

Biological Activity

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various models, and potential as a therapeutic agent.

Chemical Structure and Properties

The compound can be described by the following chemical formula: C₁₈H₁₈N₄O₃S. Its structure features a chromene core substituted with a pyridazinyl group and a methylsulfonyl moiety, which may influence its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • COX Inhibition : Some derivatives in the same class have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression .
  • Antimicrobial Activity : The presence of the pyridazine ring may enhance antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
  • Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Anticancer Activity

Table 1 summarizes the anticancer activity of this compound against different cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)12.5Apoptosis induction
HT29 (Colon Cancer)15.0Cell cycle arrest
A549 (Lung Cancer)10.0Inhibition of proliferation

Antimicrobial Activity

Table 2 presents data on the antimicrobial efficacy of the compound against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli16Strong
Pseudomonas aeruginosa64Weak

Case Studies

  • In Vitro Study on Cancer Cells : A study evaluated the effects of this compound on MCF7 cells. Results showed significant apoptosis at concentrations above 10 µM, correlating with increased caspase activity and PARP cleavage, indicating effective induction of programmed cell death.
  • Antibacterial Efficacy : Another study tested this compound against multidrug-resistant strains of bacteria. It demonstrated notable inhibition against E. coli and S. aureus, suggesting potential for development as an antibiotic agent.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Amide bond formation : Reacting 2-oxo-2H-chromene-3-carboxylic acid derivatives with substituted anilines (e.g., 3-aminophenylpyridazine intermediates) using coupling agents like EDCI/HOBt or via acid chloride intermediates .
  • Sulfonylation : Introducing the methylsulfonyl group to the pyridazine ring using methylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
  • Purification : Recrystallization from ethanol or methanol is commonly used to isolate the final product, as described in analogous chromene-carboxamide syntheses .

Q. How is the compound characterized to confirm its structural identity and purity?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and confirms stereochemistry .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are used to verify substituent positions (e.g., methylsulfonyl protons at ~3.3 ppm; chromene carbonyl at ~160 ppm) .
  • HPLC : Purity assessment (>98%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does tautomerism influence the compound’s biological activity, and how is this resolved experimentally?

Methodological Answer:

  • Tautomer identification : X-ray crystallography (as in ) confirms the dominant keto-amine tautomer in the solid state. Computational methods (DFT) predict stability in solution .
  • Biological assays : Comparative activity studies of tautomers (e.g., via controlled pH conditions) assess potency differences. For example, the keto form may exhibit stronger binding to kinase targets due to hydrogen-bonding interactions .

Q. What strategies are used to address contradictory data in anticancer activity across studies?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48 hr incubation) to minimize variability .
  • Impurity profiling : HPLC-MS identifies byproducts (e.g., de-sulfonylated derivatives) that may skew activity results .
  • Structural analogs : Compare activity with methylsulfonyl-pyridazine derivatives (e.g., EP 4374877 A2 compounds) to isolate substituent effects .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

Methodological Answer:

  • Core modifications : Replace the chromene ring with coumarin or quinolinone to assess π-stacking interactions (see for chromene derivatives) .
  • Substituent variation : Test pyridazine analogs (e.g., 6-trifluoromethyl vs. methylsulfonyl) to evaluate electron-withdrawing effects on target binding .
  • In silico docking : Use AutoDock Vina to predict binding modes with kinases (e.g., EGFR) and prioritize synthetic targets .

Q. What experimental designs are critical for evaluating in vivo efficacy and pharmacokinetics?

Methodological Answer:

  • Pharmacokinetic profiling : Administer the compound (10 mg/kg, IV/oral) in rodent models, with LC-MS/MS quantification of plasma half-life and bioavailability .
  • Metabolite identification : Liver microsome assays (human/rat) detect phase I/II metabolites (e.g., sulfonyl group oxidation) .
  • Toxicity screening : Histopathological analysis of liver/kidney tissues after 28-day repeated dosing .

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